(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-10-3-6(12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m0/s1 |
InChI Key |
PUCXFWMAGDJOSV-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NC=C(S1)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=NC=C(S1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring can be formed through various methods, but the Hantzsch synthesis is a common approach. This involves reacting α-haloketones with thioamides in the presence of a base.
Attachment of the Propanamide Group
Once the thiazole ring is formed, attaching the propanamide group typically involves acylation reactions. For example, reacting a thiazole amine with a suitable acyl chloride (e.g., 3-bromopropanoyl chloride) can yield the desired propanamide derivative.
Challenges and Considerations
- Stereochemistry : Achieving the correct stereochemistry at the 3-position is crucial. This may require careful selection of reagents and conditions to favor the desired stereoisomer.
- Purity : Ensuring high purity is essential for biological studies. This may involve multiple purification steps, such as recrystallization or chromatography.
- Yield : Optimizing reaction conditions to maximize yield while minimizing by-products is important for efficient synthesis.
Data and Research Findings
While specific data for (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide is limited, similar compounds often exhibit interesting biological activities due to their thiazole rings. These compounds can interact with enzymes or receptors through hydrogen bonding and steric interactions, making them valuable for drug development.
Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide | Thiazole ring at the 2-position | Different positioning affects reactivity |
| (3S)-3-Amino-3-(1,3-thiazol-5-yl)propanamide | Thiazole ring at the 5-position | Different biological activity due to ring position |
| (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide | 2-Methyl substitution on the thiazole ring | Potential for altered binding affinity |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring and amino group can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Thiazole Derivatives
The evidence highlights several structurally related thiazole-propanamide hybrids (Table 1):
Key Observations :
- Substituent Effects : The target compound’s 2-methyl group introduces steric hindrance but lacks the electron-withdrawing (e.g., nitro in 18b) or donating (e.g., methoxy in 4ca) effects seen in analogs. This may reduce reactivity in electrophilic substitutions compared to nitro-substituted derivatives .
Pyrazole Analogs
describes (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide, which replaces the thiazole with a pyrazole ring.
- Heterocycle Comparison : Thiazoles (sulfur and nitrogen) vs. pyrazoles (two nitrogens) alter electronic properties. Thiazoles generally exhibit higher aromatic stability and sulfur’s polarizability may enhance binding to metal ions (relevant to coordination chemistry, as in ) .
- Bioactivity Implications : Pyrazole derivatives are common in pharmaceuticals (e.g., COX-2 inhibitors), whereas thiazoles are prevalent in antimicrobials and kinase inhibitors .
Spectroscopic and Analytical Data Comparison
While spectral data for the target compound are unavailable, analogs provide insights:
NMR Trends
- Proton Environment : In 18b, aromatic protons (δ 8.34–7.40 ppm) and propanamide methyl (δ 1.11 ppm) are distinct. The target compound’s 2-methyl group would likely resonate near δ 2.50 ppm (cf. 18b’s methyl at δ 2.52 ppm) .
- Carbon Shifts : Thiazole carbons in analogs appear at δ 141–155 ppm (e.g., 18b: δ 155.30 ppm for C-2), while propanamide carbonyls range from δ 165–172 ppm .
Mass Spectrometry
Metal Coordination Potential
Thiazole derivatives (e.g., ) form stable complexes with transition metals (Ni(II), Cu(II)). The target compound’s amino and thiazole groups may act as ligands, though its 2-methyl group could sterically hinder coordination compared to unsubstituted thiazoles .
Bioactivity
- Antimicrobial Activity: Thiazoles like 18a and 18b are often screened for antibacterial properties. The target compound’s amino group may enhance solubility, improving bioavailability .
Biological Activity
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a propanamide backbone with an amino group and a thiazole ring. The thiazole component contributes significantly to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of 171.22 g/mol .
Mechanisms of Biological Activity
Research indicates that (3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : Compounds with thiazole rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The thiazole moiety is believed to enhance the binding affinity to bacterial targets.
- Anticancer Properties : Studies have demonstrated that thiazole derivatives can exhibit selective cytotoxicity towards cancer cell lines. For instance, compounds similar to (3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide have shown significant anticancer activity against Caco-2 colorectal adenocarcinoma cells while exhibiting limited effects on A549 lung cancer cells .
Antimicrobial Studies
A study highlighted the effectiveness of thiazole derivatives against drug-resistant pathogens. For example, (3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide demonstrated promising results in inhibiting bacterial growth in vitro, suggesting its potential as a scaffold for developing new antibiotics .
Anticancer Activity
In a comparative study involving various thiazole derivatives:
- Caco-2 Cells : The compound showed a reduction in cell viability by approximately 39.8% at a concentration of 100 µM, indicating significant anticancer potential .
- A549 Cells : No notable activity was observed against A549 cells, suggesting a selective action mechanism that could be exploited for targeted cancer therapies .
Table: Comparative Biological Activity of Thiazole Derivatives
| Compound Name | Target Cell Line | % Viability Reduction | Notes |
|---|---|---|---|
| (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide | Caco-2 | 39.8% | Significant anticancer activity |
| Compound A | A549 | 31.9% | Moderate activity |
| Compound B | Caco-2 | 56.9% | Enhanced activity with structural modifications |
Case Study 1: Antimicrobial Efficacy
In a recent study examining the antimicrobial efficacy of various thiazole derivatives, (3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide was tested against MRSA strains. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of thiazole derivatives involved treating Caco-2 and A549 cells with various compounds. The results demonstrated that modifications on the thiazole ring significantly affected biological activity, with (3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide showing the most promise for selective targeting of colorectal cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide, and what key reaction parameters require optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by stereoselective amidation. Key parameters requiring optimization include:
- Temperature control (e.g., reflux conditions for cyclization steps) .
- pH adjustments during amine protection/deprotection steps to prevent racemization .
- Use of microwave irradiation or continuous flow reactors to enhance reaction efficiency and yield .
- Validation : Intermediate and final product purity should be confirmed via NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical purity and structural integrity?
- Methodological Answer :
- Chiral HPLC to resolve enantiomeric excess (>98% is typical for pharmaceutical-grade synthesis) .
- X-ray crystallography for absolute configuration confirmation .
- 2D-NMR (e.g., NOESY) to verify spatial arrangement of the thiazole and propanamide moieties .
Q. What structural analogs of this compound have been reported, and how do their bioactivities compare?
- Answer with Data :
| Analog Structure | Key Modifications | Bioactivity Differences |
|---|---|---|
| (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide | Dimethyl substitution on thiazole | Enhanced lipophilicity; improved blood-brain barrier penetration |
| (3S)-3-Amino-3-(furan-2-yl)propanamide | Furan instead of thiazole | Reduced antimicrobial activity due to loss of sulfur-mediated target interactions |
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound to achieve >99% enantiomeric excess?
- Methodological Answer :
- Employ chiral catalysts (e.g., Rhodium-BINAP complexes) during asymmetric hydrogenation steps .
- Use kinetic resolution techniques with immobilized enzymes (e.g., lipases) for intermediate purification .
- Monitor reaction progress in real-time using in-situ FTIR to detect byproducts and adjust conditions dynamically .
Q. How should contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Cross-validate assays : Compare results from enzymatic inhibition assays (e.g., IC₅₀) with cellular viability tests (e.g., MTT assays) .
- Purity reassessment : Contradictions may arise from impurities; reanalyze batches via LC-MS to confirm >95% purity .
- Orthogonal techniques : Use surface plasmon resonance (SPR) to confirm binding kinetics if fluorescence-based assays show variability .
Q. What computational strategies are most effective for predicting this compound’s target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with flexible receptor models to account for thiazole ring conformational changes .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability to kinases or GPCRs .
- Free energy calculations : Apply MM-GBSA to predict binding affinities for lead optimization .
Q. How do structural modifications (e.g., thiazole substitution patterns) affect pharmacokinetic properties?
- Methodological Answer :
- LogP measurements : Compare octanol-water partitioning to assess lipophilicity changes .
- Metabolic stability assays : Incubate analogs with liver microsomes (human/rat) to identify susceptibility to cytochrome P450 oxidation .
- QSAR modeling : Use descriptors like polar surface area and hydrogen-bond donors to predict absorption differences .
Q. What experimental strategies can validate target engagement in cellular models?
- Methodological Answer :
- CRISPR-Cas9 knockout : Confirm activity loss in cells lacking the putative target (e.g., mTOR or MAPK pathways) .
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
- Photoaffinity labeling : Incorporate azide/alkyne tags to isolate and identify bound proteins via click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
